![molecular formula C14H22FNO2 B5119502 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)
2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol, also known as FPHA, is a chemical compound that has been gaining attention in the field of scientific research. FPHA is a tertiary amine that is synthesized from 6-(2-fluorophenoxy)hexylamine and ethylene oxide. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for research in multiple fields.
Mecanismo De Acción
The exact mechanism of action of 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol is not fully understood. However, it is believed that 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol works by modulating the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol has been found to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as neuroprotective effects. 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol has also been found to improve cognitive function and memory in animal studies. Additionally, 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol has been found to have anti-tumor properties and can inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol in lab experiments is its relatively simple synthesis method and high purity. 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol has also been found to have low toxicity and can be administered orally or intravenously. However, one of the main limitations of using 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol. One potential direction is to further investigate its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its anti-tumor properties and potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol and its effects on various enzymes and proteins in the body.
Métodos De Síntesis
The synthesis of 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol involves the reaction of 6-(2-fluorophenoxy)hexylamine with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be easily scaled up for larger production.
Aplicaciones Científicas De Investigación
2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol has been found to have various applications in scientific research. One of the most promising applications is in the field of neuroscience. 2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol has been found to have neuroprotective effects and can help prevent neuronal damage caused by oxidative stress. It has also been found to have anti-inflammatory properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[6-(2-fluorophenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2/c15-13-7-3-4-8-14(13)18-12-6-2-1-5-9-16-10-11-17/h3-4,7-8,16-17H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYPAZFKISVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCNCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Fluorophenoxy)hexylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5119423.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![N-[(3-nitrophenyl)(phenyl)methyl]urea](/img/structure/B5119455.png)
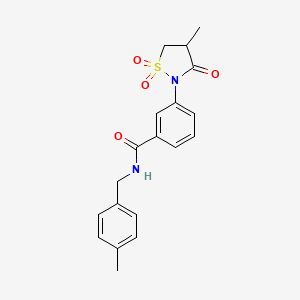
![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)

![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)
![5-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5119485.png)
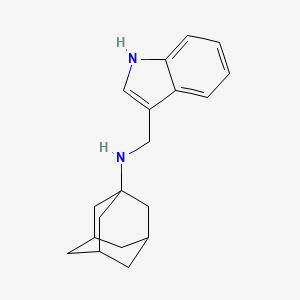
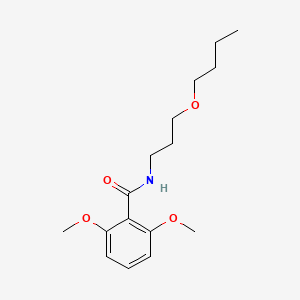
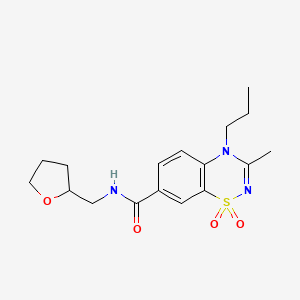
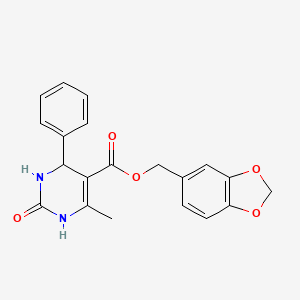
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)